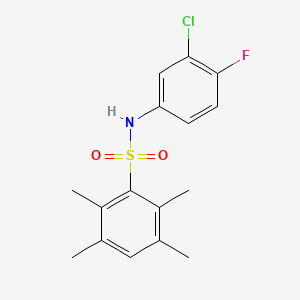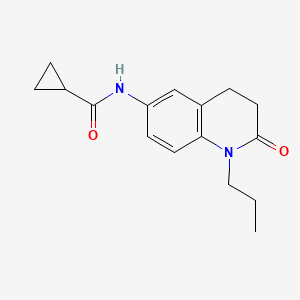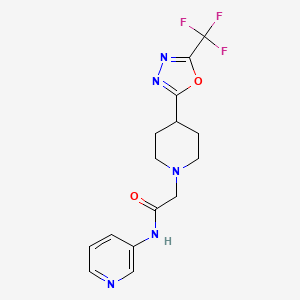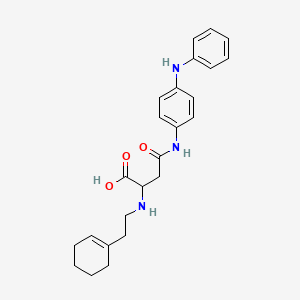![molecular formula C7H11F2N B2416075 6-(Difluorometil)-1-azaspiro[3.3]heptano CAS No. 2287275-28-7](/img/structure/B2416075.png)
6-(Difluorometil)-1-azaspiro[3.3]heptano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethyl)-1-azaspiro[33]heptane is a chemical compound characterized by its unique spirocyclic structure, which includes a difluoromethyl group attached to a nitrogen-containing azaspiro ring
Aplicaciones Científicas De Investigación
6-(Difluoromethyl)-1-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of diseases where difluoromethyl groups enhance biological activity.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-1-azaspiro[3One common method involves the alkylation of a suitable azetidine precursor with a difluoromethylating agent under basic conditions . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of 6-(Difluoromethyl)-1-azaspiro[3.3]heptane may involve scalable synthetic routes that minimize the use of hazardous reagents and optimize yield. A practical and scalable two-step process has been developed, which includes the formation of the azetidine ring through hydroxide-facilitated alkylation and subsequent difluoromethylation .
Análisis De Reacciones Químicas
Types of Reactions
6-(Difluoromethyl)-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Mecanismo De Acción
The mechanism of action of 6-(Difluoromethyl)-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The spirocyclic structure provides conformational rigidity, which can improve the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Difluorospiro[3.3]heptane: A conformationally restricted isostere of gem-difluorocycloalkanes.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: An intermediate in the synthesis of antibiotic drug candidates.
Uniqueness
6-(Difluoromethyl)-1-azaspiro[3.3]heptane is unique due to its combination of a difluoromethyl group and a spirocyclic azaspiro ring. This structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable scaffold in drug design and material science .
Propiedades
IUPAC Name |
6-(difluoromethyl)-1-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-6(9)5-3-7(4-5)1-2-10-7/h5-6,10H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNFYHZKDOKMTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-anilino-2-(benzenesulfonyl)-3-[(4-fluorophenyl)methylsulfanyl]prop-2-enenitrile](/img/structure/B2415998.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B2415999.png)
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2416001.png)
![2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)
![2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2416003.png)


![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B2416009.png)

![2,5-dichloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416011.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}furan-2-carboxamide](/img/structure/B2416012.png)
![2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2416015.png)
